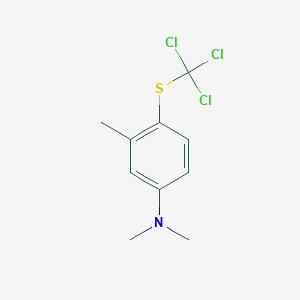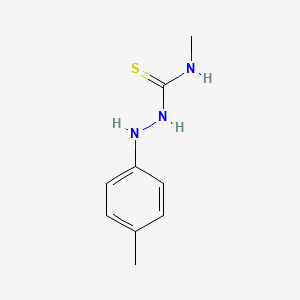
1-Methyl-3-(4-methylanilino)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(4-methylanilino)thiourea is an organosulfur compound belonging to the thiourea family. Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in urea, resulting in the general formula SC(NH₂)₂. This compound is particularly notable for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(4-methylanilino)thiourea can be synthesized through the reaction of 4-methylaniline with methyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then isolated and purified using techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3-(4-methylanilino)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiourea derivatives.
Applications De Recherche Scientifique
1-Methyl-3-(4-methylanilino)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antibacterial, antioxidant, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as an enzyme inhibitor and in drug development.
Industry: The compound is used in the production of dyes, elastomers, and other materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(4-methylanilino)thiourea involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, while its antioxidant properties are due to its capacity to scavenge free radicals. The compound’s anticancer effects are believed to result from its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
1-Methyl-3-(4-methylanilino)thiourea can be compared with other thiourea derivatives such as:
1-Phenyl-3-(4-methylanilino)thiourea: Similar structure but with a phenyl group instead of a methyl group.
1-Methyl-3-(4-chloroanilino)thiourea: Similar structure but with a chloro group instead of a methyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
Propriétés
Numéro CAS |
27587-87-7 |
|---|---|
Formule moléculaire |
C9H13N3S |
Poids moléculaire |
195.29 g/mol |
Nom IUPAC |
1-methyl-3-(4-methylanilino)thiourea |
InChI |
InChI=1S/C9H13N3S/c1-7-3-5-8(6-4-7)11-12-9(13)10-2/h3-6,11H,1-2H3,(H2,10,12,13) |
Clé InChI |
UZQGABYVLDPLDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NNC(=S)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



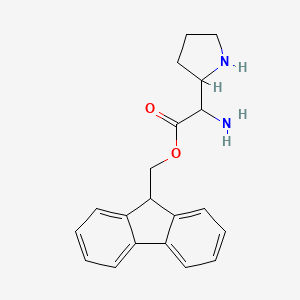

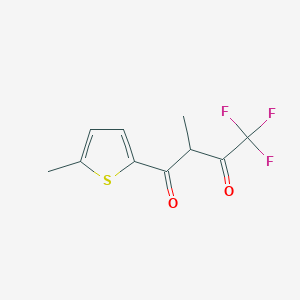

![4-Ethynyl-4-methyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14003137.png)

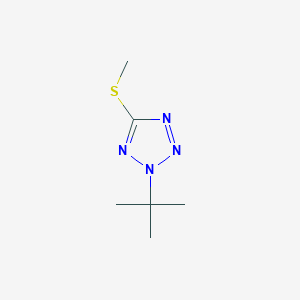

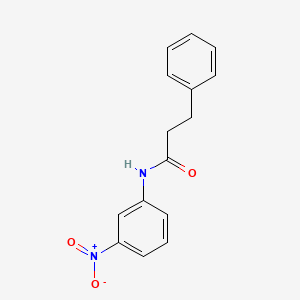
![n-{4-[(4-Nitrophenyl)sulfonyl]phenyl}-2-(piperidin-1-yl)acetamide](/img/structure/B14003145.png)
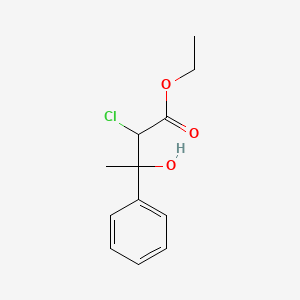
![2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline](/img/structure/B14003165.png)
